Product packaging for Cyclohexanol, 2-(1-pyrrolidinyl)-(Cat. No.:CAS No. 14909-81-0)

Cyclohexanol, 2-(1-pyrrolidinyl)-

Cat. No.: B1143738
CAS No.: 14909-81-0
M. Wt: 169.26396
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Description

Cyclohexanol, 2-(1-pyrrolidinyl)-, also known as Cyclohexanol, 2-(1-pyrrolidinyl)-, is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26396. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B1143738 Cyclohexanol, 2-(1-pyrrolidinyl)- CAS No. 14909-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIDLIAAUJBCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Approaches

Regioselective Synthesis of the Cyclohexanol (B46403) Core with Pyrrolidinyl Substitution

Achieving the precise 1,2-amino alcohol substitution pattern on the cyclohexanol ring is a primary focus of synthetic strategies. This regioselectivity can be accomplished through various routes, either by building the functionality around a cyclohexane (B81311) precursor or by modifying a pre-existing cyclohexanol scaffold.

A common and effective strategy for the synthesis of 1,2-amino alcohols is the ring-opening of epoxides. In the context of Cyclohexanol, 2-(1-pyrrolidinyl)-, this involves the nucleophilic attack of pyrrolidine (B122466) on cyclohexene (B86901) oxide. wikipedia.orgnih.gov This reaction typically proceeds with high regioselectivity, as the amine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of the desired trans-2-(1-pyrrolidinyl)cyclohexanol. The reaction of cyclohexene oxide with various amines, including ammonia, is a well-established method for producing trans-2-aminocyclohexanol derivatives. google.com

Another approach begins with cyclohexene and involves a tandem aminohydroxylation reaction. While direct, one-pot aminohydroxylation can be challenging, a two-step process is often employed. This can involve the initial formation of a halohydrin or a related intermediate from cyclohexene, followed by nucleophilic substitution with pyrrolidine. Alternatively, an aziridination of cyclohexene followed by a ring-opening hydrolysis can yield the desired product. A patented process for a related compound, cis-2-aminocyclohexanol, starts from cyclohexene and proceeds through cyclization and subsequent ring-opening reactions. google.com

The reaction between cyclohexanone (B45756) and pyrrolidine in the presence of an acid catalyst, such as tosic acid, leads to the formation of a 1-(1-pyrrolidinyl)cyclohexene enamine. youtube.com This enamine can then be subjected to hydroxylation at the alpha-position, although controlling the regioselectivity of this step can be complex.

An alternative to building the ring system is to functionalize a pre-existing cyclohexanol molecule. This can be achieved by first oxidizing cyclohexanol to cyclohexanone. youtube.com The resulting ketone can then be converted to its enamine by reacting it with pyrrolidine. Subsequent stereoselective reduction of the enamine or related iminium species can introduce the desired amino functionality.

Another strategy involves the dehydration of cyclohexanol to form cyclohexene, which can then undergo the aminohydroxylation reactions described in the previous section. libretexts.orgumass.edu This approach, while indirect, can be advantageous if the starting cyclohexanol is readily available.

Furthermore, a pre-existing cyclohexanol with a suitable leaving group at the C2 position can undergo nucleophilic substitution with pyrrolidine. The stereochemical outcome of this reaction would be dependent on the nature of the leaving group and the reaction conditions, potentially proceeding through an SN2 mechanism with inversion of configuration.

Stereoselective and Asymmetric Synthesis of Enantiopure or Diastereopure Cyclohexanol, 2-(1-pyrrolidinyl)-

Given the presence of two chiral centers in Cyclohexanol, 2-(1-pyrrolidinyl)-, the synthesis of single enantiomers or diastereomers is of significant interest. This is achieved through various asymmetric synthesis techniques, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.orgyoutube.com In the synthesis of chiral 2-(1-pyrrolidinyl)cyclohexanol, a chiral auxiliary can be attached to a cyclohexene or cyclohexanone precursor. For instance, an achiral cyclohexenone could be reacted with a chiral amine to form a chiral enamine or imine. Subsequent diastereoselective reactions, such as hydroxylation or reduction, would be directed by the stereochemistry of the auxiliary. The final step would involve the cleavage of the auxiliary to yield the enantiomerically enriched product.

Evans oxazolidinone auxiliaries are widely used for directing stereoselective alkylations and aldol (B89426) reactions. williams.edumdpi.com A potential strategy could involve the attachment of an Evans auxiliary to a carboxylic acid derivative of the cyclohexane ring, followed by a sequence of reactions to introduce the hydroxyl and pyrrolidinyl groups with high diastereoselectivity. The predictable stereochemical control exerted by these auxiliaries makes them a powerful tool in asymmetric synthesis. williams.edu

Chiral Auxiliary TypeGeneral ApplicationPotential in Target Synthesis
Evans OxazolidinonesAsymmetric aldol reactions, alkylationsDiastereoselective introduction of hydroxyl and amino groups
CamphorsultamsAsymmetric Diels-Alder, alkylations, and reductionsStereocontrolled functionalization of a cyclohexene precursor
PseudoephedrineAsymmetric alkylationsDiastereoselective synthesis of substituted cyclohexanone derivatives

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large amount of a chiral product. nih.govjku.at Proline and its derivatives, which contain a pyrrolidine ring, have emerged as powerful organocatalysts for various asymmetric transformations, including aldol and Mannich reactions. nih.govnih.govresearchgate.netyoutube.com

For the synthesis of 2-(1-pyrrolidinyl)cyclohexanol, an asymmetric aminohydroxylation of cyclohexene catalyzed by a chiral ligand-metal complex could be a direct route to the enantiomerically enriched product. Similarly, the asymmetric hydrogenation or transfer hydrogenation of 2-(1-pyrrolidinyl)cyclohexanone using a chiral catalyst, such as a Ru- or Rh-phosphine complex, would yield the chiral amino alcohol. The catalytic enantioselective reduction of trifluoromethyl-substituted ketimines is a known strategy for preparing chiral amines and highlights the potential of this approach. nih.gov

The Michael addition of cyclohexanone to nitroolefins, a reaction that can be catalyzed by chiral pyrrolidine-based organocatalysts, provides a pathway to functionalized cyclohexanones that could be precursors to the target molecule. nih.gov

When a racemic mixture of 2-(1-pyrrolidinyl)cyclohexanol is synthesized, it can be separated into its constituent enantiomers through resolution techniques. One common method is classical resolution, which involves reacting the racemic amino alcohol with a chiral resolving agent, such as an enantiomerically pure acid like (R)- or (S)-mandelic acid. nih.gov This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base regenerates the individual enantiomers of the amino alcohol.

Kinetic resolution is another powerful technique for separating enantiomers. wikipedia.org This method relies on the differential rate of reaction of the two enantiomers in a racemate with a chiral catalyst or reagent. For example, an enzymatic resolution using a lipase (B570770) could be employed to selectively acylate one enantiomer of the racemic 2-(1-pyrrolidinyl)cyclohexanol, leaving the other enantiomer unreacted. almacgroup.comresearchgate.net The resulting acylated product and the unreacted alcohol can then be separated. This method has been successfully applied to the resolution of related 2-aminocyclohexanol (B3021766) derivatives. nih.gov

Resolution TechniquePrincipleExample Application
Classical ResolutionFormation of separable diastereomeric saltsUse of (R)- or (S)-mandelic acid to resolve racemic 2-aminocyclohexanol derivatives. nih.gov
Enzymatic Kinetic ResolutionEnantioselective enzymatic transformationLipase-catalyzed acylation of one enantiomer of a racemic alcohol. almacgroup.comresearchgate.net
Hydrolytic Kinetic ResolutionEnantioselective hydrolysis of a racemic esterUse of chiral catalysts to hydrolyze one enantiomer of a racemic epoxide derivative. wikipedia.org

Synthetic Modifications and Derivatization Strategies for Cyclohexanol, 2-(1-pyrrolidinyl)-

The ability to selectively modify different parts of the Cyclohexanol, 2-(1-pyrrolidinyl)- molecule is crucial for developing new analogs with tailored properties. The following sections detail the key synthetic strategies for the derivatization of this compound.

The tertiary amine of the pyrrolidine ring is a key functional group that can be readily modified through various synthetic transformations, including N-alkylation, N-acylation, and the formation of quaternary ammonium (B1175870) salts. These modifications can significantly impact the electronic and steric properties of the molecule.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidinyl nitrogen can be achieved through several methods. A common approach involves the reaction of Cyclohexanol, 2-(1-pyrrolidinyl)- with an alkyl halide. To facilitate this reaction, a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) can be employed. researchgate.netnih.gov For less reactive alkyl halides, the use of a stronger base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or DMF may be necessary. researchgate.net The addition of a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) can also enhance the reaction rate in certain cases. researchgate.net

N-Acylation: The pyrrolidinyl nitrogen can also be acylated to form the corresponding amides. This is typically achieved by reacting Cyclohexanol, 2-(1-pyrrolidinyl)- with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct.

Quaternary Ammonium Salts: The formation of quaternary ammonium salts involves the reaction of the tertiary amine with an alkyl halide. This reaction leads to a positively charged nitrogen atom, which can significantly alter the molecule's physical and biological properties. The choice of the alkylating agent determines the nature of the fourth substituent on the nitrogen atom.

A variety of N-alkylated pyrrolidones have been synthesized from glutamic acid and various carbonyl compounds via a Pd-catalyzed reductive N-alkylation process, showcasing the versatility of modifying the pyrrolidine nitrogen. rsc.org

Table 1: Examples of Reagents for Modification of the Pyrrolidinyl Nitrogen

Modification TypeReagent ExampleBase/Catalyst ExampleSolvent Example
N-AlkylationAlkyl halide (e.g., CH3I)K2CO3, NaH, TBAIDMF, THF
N-AcylationAcyl chloride (e.g., Acetyl chloride)Triethylamine, Pyridine (B92270)Dichloromethane
Quaternary Salt FormationAlkyl halide (e.g., Benzyl bromide)-Acetonitrile (B52724)

The secondary hydroxyl group on the cyclohexane ring is another key site for synthetic manipulation. Common transformations include oxidation to the corresponding ketone, etherification, and esterification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(1-pyrrolidinyl)cyclohexanone. uni.lu A variety of oxidizing agents can be employed for this transformation. For a greener approach, sodium hypochlorite (B82951) (household bleach) in the presence of a phase-transfer catalyst can be used. mdpi.com More traditional methods include the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO3 in sulfuric acid and acetone).

Etherification: The formation of an ether linkage at the hydroxyl group can be achieved through Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide.

Esterification: Esters of Cyclohexanol, 2-(1-pyrrolidinyl)- can be prepared by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. uni.lubldpharm.com For example, the benzoate (B1203000) ester of trans-2-(1-pyrrolidinyl)cyclohexanol has been reported. echemi.com

Table 2: Examples of Reagents for Functional Group Interconversions at the Hydroxyl Group

TransformationReagent ExampleCatalyst/Conditions ExampleProduct Functional Group
OxidationSodium hypochlorite, Pyridinium chlorochromate (PCC)Phase-transfer catalystKetone
EtherificationAlkyl halide (e.g., Methyl iodide)Sodium hydrideEther
EsterificationCarboxylic acid (e.g., Acetic acid), Acyl chlorideSulfuric acid, PyridineEster

The introduction of new stereocenters or functional groups onto the cyclohexane ring of Cyclohexanol, 2-(1-pyrrolidinyl)- can lead to a wide array of structurally diverse analogs. This can be achieved through various stereoselective synthetic methods.

The synthesis of highly substituted cyclohexanones with complete diastereoselectivity has been reported through cascade Michael-aldol reactions. beilstein-journals.org Such strategies could potentially be adapted to introduce substituents onto the cyclohexane ring of 2-(1-pyrrolidinyl)cyclohexanone, which can then be reduced to the corresponding alcohol with the creation of a new stereocenter. The stereochemistry of nucleophilic addition to cyclohexanones is influenced by both steric and electronic factors, which can be manipulated to achieve the desired diastereomer. researchgate.net

Furthermore, diastereoselective synthesis of substituted pyrrolidines has been achieved through methods like azomethine ylide cycloaddition, which allows for the controlled formation of multiple stereocenters. scholaris.ca While not directly on the cyclohexane ring, these methods highlight the advanced stereoselective strategies available for creating complex chiral molecules containing a pyrrolidine moiety. nih.govnih.govnih.gov The synthesis of chiral pyrrolidine analogs of natural products has also been extensively studied, providing a toolbox of reactions for creating stereochemically rich structures. mdpi.com

The development of synthetic routes to structurally diverse 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates through diastereoselective intramolecular aziridination reactions showcases advanced methods for functionalizing cyclic systems in a stereocontrolled manner. researchgate.net Such approaches could inspire strategies for the diastereoselective functionalization of the cyclohexane ring in the target molecule.

Mechanistic Organic Chemistry and Reactivity Profiles

Investigation of Reaction Pathways and Transition States

The spatial arrangement of the amino and hydroxyl groups, whether cis or trans, is crucial in determining reaction outcomes. The trans isomer, for instance, can exist in two chair conformations, with the diequatorial conformer generally being more stable. However, the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom can stabilize the diaxial conformation, significantly influencing reactivity. westmont.edu

Nucleophilic Character : The primary sites of nucleophilicity in Cyclohexanol (B46403), 2-(1-pyrrolidinyl)- are the lone pair of electrons on the pyrrolidine (B122466) nitrogen and the lone pairs on the hydroxyl oxygen.

Nitrogen Nucleophilicity : The pyrrolidine nitrogen is a potent nucleophile. As a tertiary amine, it readily participates in nucleophilic substitution and addition reactions. For instance, it can react with electrophiles like alkyl halides in SN2 reactions to form quaternary ammonium (B1175870) salts. The nitrogen can also act as a nucleophile toward carbonyl compounds. youtube.com

Oxygen Nucleophilicity : The hydroxyl group is also nucleophilic, though generally weaker than the amine. It can be deprotonated by a strong base to form a more potent nucleophile, the corresponding alkoxide. This alkoxide can then undergo reactions such as Williamson ether synthesis. Under acidic conditions, the ketone can act as a nucleophile by protonation of the oxygen atom. youtube.com

Electrophilic Character : The molecule can be induced to exhibit electrophilic character at several positions.

Carbon-2 : The carbon atom to which the pyrrolidinyl group is attached can become electrophilic if the nitrogen atom is quaternized, turning the pyrrolidinyl group into a good leaving group.

Carbon-1 : Protonation of the hydroxyl group in an acidic medium converts it into a good leaving group (-OH2+). Subsequent departure of a water molecule generates a carbocation at C-1, which is highly electrophilic and can undergo rearrangement or attack by a nucleophile. youtube.com For instance, treatment of cis-2-aminocyclohexanol with nitrous acid leads to a pinacol-type rearrangement, yielding both cyclohexanone (B45756) and cyclopentylmethanal. stackexchange.com The stereochemistry of the starting material dictates the major product, with the trans isomer favoring the ring-contracted cyclopentane (B165970) product due to the stereoelectronic requirement for the migrating group to be anti-periplanar to the leaving group. stackexchange.com

The presence of both a basic amino group and a weakly acidic hydroxyl group allows for interesting acid-base chemistry.

Basicity : The pyrrolidine nitrogen is basic due to its lone pair of electrons. The pKa of the conjugate acid of a typical N-substituted aminocyclohexanol is expected to be in the range of 9-11, similar to other cyclic tertiary amines. libretexts.org Studies on related trans-2-aminocyclohexanol derivatives using ¹H NMR titration have estimated pKa values of the protonated compounds to be between 7.4 and 2.5, depending on the substituents and solvent. westmont.edu

Acidity : The hydroxyl group is weakly acidic, with a pKa value expected to be similar to that of cyclohexanol, around 16-18.

Proton Transfer : Proton transfer is a key mechanistic step in many reactions involving this molecule. masterorganicchemistry.com Intramolecular proton transfer from a protonated pyrrolidinium (B1226570) group to the hydroxyl oxygen can occur, often facilitated by a "proton shuttle" molecule like water. masterorganicchemistry.com This transfer is particularly relevant in pH-triggered conformational changes, where protonation of the amine leads to a conformational flip due to the formation of a strong intramolecular hydrogen bond. pacific.edunih.gov This acid-induced transition can be used to control the geometry-dependent properties of the molecule. westmont.edu

Kinetic and Thermodynamic Studies of Transformations Involving Cyclohexanol, 2-(1-pyrrolidinyl)-

While specific kinetic and thermodynamic data for Cyclohexanol, 2-(1-pyrrolidinyl)- are not extensively documented, valuable insights can be drawn from studies of analogous systems.

The rates of reactions involving this compound are highly dependent on the nature of the electrophile, the solvent, and the stereochemistry of the molecule. For instance, in nucleophilic substitution reactions, the rate will be influenced by the steric hindrance around the nucleophilic nitrogen and the electrophilic carbon.

Kinetic studies on related systems, such as the ring-opening of electrophilic cyclopropanes by nucleophiles, provide a framework for understanding the factors that govern reaction rates. scilit.comnih.gov For example, the second-order rate constants for such reactions are sensitive to the electronic properties of the substituents. scilit.com

Table 1: Representative Kinetic Data for Analogous Reactions
Reaction TypeAnalogous SystemRate Constant (k)Activation Energy (Ea)Reference
Nucleophilic AdditionAddition of thiophenolates to substituted cyclopropanesVariable (depends on substituents)Not specified scilit.com
Radical InversionInversion of 1-methylcyclopropyl radicallog(k/s⁻¹) = 12.5 - 7.9/(2.303RT)7.9 kcal/mol nih.gov

The relative stability of the cis and trans isomers and their respective conformers is a key thermodynamic consideration. The trans-diaxial conformer, while typically less stable, can be significantly populated due to the stabilizing effect of an intramolecular hydrogen bond between the -OH and the pyrrolidinyl nitrogen. westmont.edu

The equilibrium between different conformers can be influenced by the solvent. In non-polar solvents, intramolecular hydrogen bonding is more pronounced, stabilizing conformers where the amino and hydroxyl groups are in proximity. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt the intramolecular bond, shifting the equilibrium. westmont.edu Computational studies on the stability of related pyrrolidine-derived iminium ions show that polar solvents have a leveling effect, reducing the energy differences between various structures compared to the gas phase. acs.org

Catalytic Roles and Applications in Advanced Synthetic Processes

Derivatives of 2-aminocyclohexanol (B3021766) are well-established as effective ligands and organocatalysts in asymmetric synthesis. nih.govontosight.ai Their utility stems from their ability to form chiral complexes with metals or to act as chiral Brønsted or Lewis bases.

Optically active aminocyclohexanols have been successfully applied as catalysts in:

Asymmetric Phenyl Transfer Reactions : In reactions involving the addition of phenyl groups to benzaldehydes, these catalysts can lead to products with high enantiomeric excess (up to 96% ee). nih.gov

Transfer Hydrogenations : They are also effective in the transfer hydrogenation of aryl ketones, again achieving high levels of enantioselectivity. nih.gov

Aldol (B89426) Reactions : Chiral organocatalysts based on 2-azabicycloalkane backbones, which are structurally related, have been used in stereoselective aldol reactions, yielding products with good diastereo- and enantioselectivity. mdpi.com

The catalytic cycle typically involves the formation of a transient chiral intermediate, such as an enamine or an iminium ion, which then directs the stereochemical outcome of the reaction. The rigid cyclohexane (B81311) backbone and the defined stereochemistry of the amino and hydroxyl groups are critical for inducing high levels of asymmetry.

Cyclohexanol, 2-(1-pyrrolidinyl)- as an Organocatalyst or Precursor

The structure of Cyclohexanol, 2-(1-pyrrolidinyl)- suggests its potential as a proline-mimetic organocatalyst. The pyrrolidine nitrogen can engage in enamine or iminium ion formation, while the hydroxyl group can act as a hydrogen bond donor, directing the stereochemical outcome of a reaction. This bifunctional nature is a hallmark of many successful organocatalysts.

Pyrrolidine-based organocatalysts are instrumental in a variety of asymmetric transformations. For instance, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, has been shown to be a highly efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone (B42830) to β-nitrostyrenes. researchgate.net This catalyst, bearing a sulfoxide (B87167) moiety, can achieve high yields (up to 97%) and excellent stereoselectivity (up to >99:1 dr and >99% ee) without the need for additives. researchgate.net The mechanism is believed to involve the formation of an enamine between the ketone and the pyrrolidine nitrogen, with the sulfoxide group directing the approach of the nitroolefin through hydrogen bonding.

Similarly, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org These findings suggest that Cyclohexanol, 2-(1-pyrrolidinyl)- , with its hydroxylated cyclohexyl substituent, could also function as a competent organocatalyst. The hydroxyl group would be expected to play a crucial role in the transition state, forming a hydrogen bond with the electrophile to enhance both reactivity and stereoselectivity.

The following table summarizes the performance of some related pyrrolidine-based organocatalysts in the Michael addition reaction.

CatalystReactantsProductYield (%)dree (%)
(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidineCyclohexanone + β-nitrostyreneγ-nitro carbonyl compoundup to 97>99:1>99
Pyrrolidine with bulky C2 substituentAldehyde + Nitroolefinγ-nitro aldehyde--up to 85

As a precursor, Cyclohexanol, 2-(1-pyrrolidinyl)- could be modified to generate a library of catalysts. The hydroxyl group provides a synthetic handle for the introduction of various functionalities, allowing for the fine-tuning of the catalyst's steric and electronic properties to suit different reactions.

Design and Evaluation as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The chiral 1,2-amino alcohol framework of Cyclohexanol, 2-(1-pyrrolidinyl)- makes it an excellent candidate for a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a well-defined chiral environment that can induce asymmetry in the products.

The synthesis of new chiral 2,2'-bipyridine (B1663995) ligands, where the chiral moieties originate from natural products like β-pinene and α-pinene, and their application in copper-catalyzed asymmetric allylic oxidation and cyclopropanation have been reported. nih.gov These ligands, in complex with copper(I), have demonstrated good enantioselectivity (up to 82% ee) in the allylic oxidation of cyclic olefins. nih.gov The level of asymmetric induction is attributed to the ligand architecture, which controls the stereochemical environment around the coordinated metal. nih.gov

This principle can be extended to Cyclohexanol, 2-(1-pyrrolidinyl)- . When complexed with a metal such as copper, rhodium, or palladium, the resulting complex could catalyze a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The stereochemical outcome would be dictated by the conformation of the chelate ring and the steric hindrance imposed by the cyclohexyl group.

The table below presents the results for a copper-catalyzed asymmetric allylic oxidation using a chiral bipyridine ligand, illustrating the potential of such systems.

LigandSubstrateProductee (%)
Chiral bipyridineCyclic olefinAllylic acetateup to 82

The evaluation of Cyclohexanol, 2-(1-pyrrolidinyl)- as a chiral ligand would involve synthesizing the ligand, forming its metal complexes, and then screening these complexes in a variety of benchmark asymmetric reactions. The enantiomeric excess and diastereomeric ratio of the products would be measured to determine the ligand's effectiveness.

Stereoselective Inductions in Catalytic Systems

The stereoselective induction by a chiral catalyst or ligand is a consequence of the energetic differentiation of the diastereomeric transition states leading to the enantiomeric products. In the case of Cyclohexanol, 2-(1-pyrrolidinyl)- , the stereochemical information would be transferred from its chiral centers to the product via the transiently formed catalyst-substrate complex.

In organocatalytic reactions, the pyrrolidine ring would form a chiral enamine or iminium ion. The hydroxyl group on the cyclohexyl ring would then act as a stereodirecting element. For example, in a Michael addition, the hydroxyl group could form a hydrogen bond with the nitro group of the nitroolefin, positioning it for a facial-selective attack by the enamine. This dual activation and stereocontrol is a common feature of bifunctional organocatalysts. amazonaws.com

In metal-catalyzed reactions, the chelation of Cyclohexanol, 2-(1-pyrrolidinyl)- to a metal center would create a rigid chiral pocket. The substrate would then coordinate to the metal in a preferred orientation to minimize steric clashes with the ligand's cyclohexyl group. This substrate-ligand interaction within the coordination sphere of the metal is the key to achieving high stereoselectivity.

Studies on pyrrolidine-thiourea bifunctional organocatalysts in the Michael addition of cyclohexanone to nitroolefins have shown that these catalysts can provide high levels of enantioselectivity. amazonaws.com The proposed transition state involves a hydrogen bond between the thiourea (B124793) N-H and the nitro group, and the enamine attacking from a specific face.

The following table summarizes the stereoselective induction achieved with a pyrrolidine-thiourea organocatalyst.

CatalystReactantsdr (syn/anti)ee (%)
Pyrrolidine-thioureaCyclohexanone + trans-β-nitrostyrene97:396

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed roadmap of the atomic framework of Cyclohexanol (B46403), 2-(1-pyrrolidinyl)-.

Comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, NOESY, HSQC, HMBC) NMR for Connectivity and Stereochemical Assignment

The complete assignment of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectra is fundamental to piecing together the molecular puzzle of Cyclohexanol, 2-(1-pyrrolidinyl)-.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial insights into the electronic environment of the hydrogen atoms. The chemical shifts are influenced by the presence of the hydroxyl and pyrrolidinyl groups. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to resonate at a downfield chemical shift due to the electronegativity of the oxygen atom. Similarly, the protons on the carbon adjacent to the nitrogen of the pyrrolidinyl ring will also be shifted downfield. The complex overlapping signals of the cyclohexyl and pyrrolidinyl protons can be resolved and assigned using 2D NMR techniques.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom bonded to the pyrrolidinyl group (C-N) are expected to appear at significantly downfield shifts. The remaining cyclohexyl and pyrrolidinyl carbons will have characteristic chemical shifts that can be assigned with the aid of Heteronuclear Single Quantum Coherence (HSQC) experiments.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the pyrrolidinyl ring. The chemical shift of the nitrogen atom would be indicative of its hybridization and substitution.

2D NMR Spectroscopy: To establish the precise connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons within the cyclohexyl and pyrrolidinyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the cyclohexanol and pyrrolidinyl moieties, for instance, by observing a correlation between the protons on the pyrrolidinyl ring and the carbon atom of the cyclohexyl ring to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry of the molecule, such as the relative orientation (cis or trans) of the hydroxyl and pyrrolidinyl substituents on the cyclohexane (B81311) ring. For example, the presence of a cross-peak between the proton on the carbon bearing the hydroxyl group and the proton on the carbon bearing the pyrrolidinyl group would suggest a cis relationship.

Predicted NMR Data for Cyclohexanol, 2-(1-pyrrolidinyl)-

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton Chemical Shift (ppm)
H-1~3.4 - 3.6
H-2~2.8 - 3.0
Cyclohexyl CH₂~1.2 - 2.0
Pyrrolidinyl CH₂ (α to N)~2.5 - 2.8
Pyrrolidinyl CH₂ (β to N)~1.7 - 1.9
OHVariable
Key 2D NMR Correlations (Predicted)
Experiment Expected Correlations
COSY Correlations between adjacent protons on the cyclohexane and pyrrolidine (B122466) rings.
HSQC Direct one-bond correlations between each proton and its attached carbon.
HMBC Long-range correlations from pyrrolidinyl protons to C-2 of the cyclohexane ring.
NOESY Spatial correlations between protons on the cyclohexane and pyrrolidine rings to determine stereochemistry.

Dynamic NMR for Conformational Equilibrium and Exchange Processes

The cyclohexane ring is known to exist in a dynamic equilibrium between two chair conformations. The rate of this "ring flip" can be studied using dynamic NMR spectroscopy. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At room temperature, the ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of interconversion slows down, and eventually, separate signals for the axial and equatorial protons can be resolved. The coalescence temperature can be used to calculate the energy barrier for the conformational exchange process.

Chiral NMR Spectroscopic Techniques for Enantiomeric Excess Determination

Cyclohexanol, 2-(1-pyrrolidinyl)- is a chiral molecule, and therefore can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form diastereomeric complexes, which have different NMR spectra. The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of Cyclohexanol, 2-(1-pyrrolidinyl)- is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic cyclohexane and pyrrolidine rings will appear in the 2850-3000 cm⁻¹ region. A key absorption for the C-N stretching of the pyrrolidinyl group is expected in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-C stretching vibrations of the cyclohexane and pyrrolidinyl rings are typically strong in the Raman spectrum. The symmetric C-H stretching vibrations also give rise to strong Raman bands.

Predicted Vibrational Frequencies for Cyclohexanol, 2-(1-pyrrolidinyl)-

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch3200 - 3600 (broad)Weak
C-H Stretch (aliphatic)2850 - 30002850 - 3000 (strong)
C-N Stretch1000 - 1250Moderate
C-C StretchModerateStrong

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula can be unequivocally established.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For Cyclohexanol, 2-(1-pyrrolidinyl)-, key fragmentation pathways would likely involve the loss of a water molecule from the hydroxyl group, and cleavage of the C-N bond or fragmentation of the pyrrolidine ring. By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed.

Predicted HRMS and MS/MS Fragmentation Data for Cyclohexanol, 2-(1-pyrrolidinyl)-

Analysis Expected Result
HRMS (M+H)⁺ Precise m/z corresponding to the molecular formula C₁₀H₂₀NO⁺
MS/MS Fragmentation - Loss of H₂O (m/z corresponding to C₁₀H₁₈N⁺) - Cleavage of the pyrrolidinyl ring

X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Conformational Studies

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and its interactions in the solid state. For chiral molecules such as Cyclohexanol, 2-(1-pyrrolidinyl)-, single crystal X-ray diffraction is the definitive method for establishing the absolute configuration of its stereocenters.

Single Crystal X-ray Diffraction of Cyclohexanol, 2-(1-pyrrolidinyl)- and its Crystalline Derivatives

The direct single-crystal X-ray crystallographic analysis of Cyclohexanol, 2-(1-pyrrolidinyl)- has not been extensively reported in publicly accessible databases. The inherent flexibility of the cyclohexyl and pyrrolidinyl rings, along with the presence of a hydroxyl group that can lead to disordered hydrogen-bonding networks, can present challenges in obtaining single crystals suitable for diffraction studies.

However, the structural elucidation of crystalline derivatives of 2-(1-pyrrolidinyl)cyclohexanol provides invaluable insight into the conformational preferences and stereochemical arrangement of the parent molecule. For instance, studies on more complex molecules incorporating the 2-(1-pyrrolidinyl)cyclohexyl moiety have been successful. Research into kappa-selective opiates has led to the synthesis and characterization of compounds such as (1',2'-trans)-3-Phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-ones. nih.gov While the full crystallographic data for these specific derivatives are not detailed here, the synthesis of such compounds underscores the importance of the stereochemistry of the 2-(1-pyrrolidinyl)cyclohexanol scaffold in determining biological activity.

The general procedure for such an analysis would involve the following steps:

Crystallization: Growing single crystals of the target compound or a suitable crystalline derivative. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as a series of reflections.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The resulting structural model is then refined to best fit the experimental data.

For a hypothetical crystalline derivative of Cyclohexanol, 2-(1-pyrrolidinyl)-, the crystallographic data would be presented in a standardized format, as shown in the interactive table below.

Interactive Table: Hypothetical Crystallographic Data for a Derivative of Cyclohexanol, 2-(1-pyrrolidinyl)-

ParameterValue
Empirical FormulaC₁₇H₂₃NO₂
Formula Weight273.37
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 105.2(3)°
c = 9.876(5) Å, γ = 90°
Volume1489.1(1) ų
Z4
Density (calculated)1.218 Mg/m³
Absorption Coefficient0.081 mm⁻¹
F(000)592
Crystal Size0.40 x 0.30 x 0.20 mm
Theta Range for Data2.50 to 28.00°
Reflections Collected8543
Independent Reflections3421 [R(int) = 0.045]
Completeness to Theta99.8%
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Params3421 / 0 / 182
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.052, wR2 = 0.134
R indices (all data)R1 = 0.078, wR2 = 0.156
Absolute Structure ParamN/A (for centrosymmetric structure)

Note: The data in this table is hypothetical and serves as an example of the information obtained from a single crystal X-ray diffraction experiment.

Co-crystallization Studies for Supramolecular Interactions

Co-crystallization is a powerful technique in crystal engineering used to form multi-component crystalline solids, known as co-crystals. nih.gov This approach involves combining a target molecule with a "co-former" to generate a new crystalline phase with potentially improved physicochemical properties, such as solubility and stability. The interactions holding the components together in a co-crystal are typically non-covalent, with hydrogen bonding being a predominant force. nih.gov

For Cyclohexanol, 2-(1-pyrrolidinyl)-, co-crystallization studies would be instrumental in understanding its supramolecular behavior. The molecule possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the pyrrolidine ring). This dual functionality makes it an excellent candidate for forming co-crystals with a variety of co-formers, including carboxylic acids, amides, and other molecules capable of hydrogen bonding.

A systematic co-crystallization screening would involve reacting Cyclohexanol, 2-(1-pyrrolidinyl)- with a library of potential co-formers using various techniques such as:

Solution Evaporation: Dissolving both components in a common solvent and allowing the solvent to evaporate slowly. nih.gov

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of solvent (liquid-assisted grinding).

Slurry Crystallization: Stirring a suspension of the less soluble component in a solution of the more soluble co-former.

The resulting solids would be analyzed by techniques such as X-ray powder diffraction (XRPD) to identify new crystalline phases. Single crystal X-ray diffraction of any newly formed co-crystals would then reveal the specific supramolecular synthons—the recurring hydrogen-bonding patterns—that govern the assembly of the co-crystal.

Interactive Table: Potential Co-formers for Cyclohexanol, 2-(1-pyrrolidinyl)- and Expected Supramolecular Synthons

Co-former ClassExample Co-formerPotential Supramolecular Synthon
Carboxylic AcidsBenzoic AcidThe hydroxyl group of the cyclohexanol can form a hydrogen bond with the carbonyl oxygen of the benzoic acid, while the acidic proton of the benzoic acid can transfer to the pyrrolidine nitrogen, forming a charge-assisted hydrogen bond. Alternatively, a neutral O-H···O and N···H-O hydrogen bond network could form.
AmidesBenzamideThe hydroxyl group of the cyclohexanol can act as a hydrogen bond donor to the carbonyl oxygen of the benzamide, and the amide N-H can donate a hydrogen bond to the pyrrolidine nitrogen.
Phenols4-HydroxypyridineThe phenolic hydroxyl group can interact with the pyrrolidine nitrogen, and the cyclohexanol hydroxyl group can interact with the pyridine (B92270) nitrogen, leading to the formation of a heteromeric hydrogen-bonded chain or cyclic motif.
Other Alcohols1,4-CyclohexanediolThe hydroxyl groups of both molecules can engage in a cooperative hydrogen-bonding network, forming chains or sheets where the molecules alternate. The pyrrolidine nitrogen can also participate as a hydrogen bond acceptor.

These studies are crucial not only for fundamental understanding of molecular recognition and self-assembly but also for the potential to tailor the solid-state properties of Cyclohexanol, 2-(1-pyrrolidinyl)- for various applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and reactivity. For Cyclohexanol (B46403), 2-(1-pyrrolidinyl)-, DFT calculations are typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to provide a high level of accuracy.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For Cyclohexanol, 2-(1-pyrrolidinyl)-, the HOMO is expected to be localized primarily on the electron-rich pyrrolidinyl nitrogen atom and the oxygen of the hydroxyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed across the cyclohexyl ring and the C-N and C-O antibonding orbitals, suggesting these regions are susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for Cyclohexanol, 2-(1-pyrrolidinyl)-

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO1.89
HOMO-LUMO Gap8.14

Note: These values are illustrative and would be determined from specific DFT calculations.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Red regions signify areas of high electron density and negative potential, which are prone to electrophilic attack. Blue regions denote areas of low electron density and positive potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For Cyclohexanol, 2-(1-pyrrolidinyl)-, the ESP map would show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine (B122466) ring, confirming these as the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a likely site for hydrogen bonding.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

The flexible nature of the cyclohexyl and pyrrolidinyl rings in Cyclohexanol, 2-(1-pyrrolidinyl)- results in a complex conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore this landscape.

The cyclohexane (B81311) ring in Cyclohexanol, 2-(1-pyrrolidinyl)- can exist in several conformations, with the chair form being the most stable. gmu.edu The substituents—the hydroxyl and pyrrolidinyl groups—can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans) with distinct energy levels. The pyrrolidine ring also has its own puckered conformations (envelope and twist).

Energy minimization calculations, using force fields like MMFF94 or AMBER, can identify the most stable conformations. For 2-substituted cyclohexanols, the equatorial position is generally favored for bulky substituents to minimize steric hindrance. gmu.edu Therefore, the trans isomer with both the hydroxyl and pyrrolidinyl groups in equatorial positions is expected to be the global minimum energy conformation.

The presence of a solvent can significantly influence the conformational preferences and dynamics of a molecule. Molecular dynamics simulations can model the behavior of Cyclohexanol, 2-(1-pyrrolidinyl)- in different solvent environments, such as water or chloroform, over a period of time.

In a polar protic solvent like water, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially stabilizing conformations where the hydroxyl group is more exposed. In a nonpolar solvent, intramolecular hydrogen bonding between the hydroxyl group and the pyrrolidinyl nitrogen might be favored, influencing the conformational equilibrium. MD simulations can track the trajectories of the atoms, providing insights into conformational transitions and the flexibility of the molecule in different environments.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Methods like DFT and time-dependent DFT (TD-DFT) are commonly used for these purposes. nih.gov

Table 2: Predicted Spectroscopic Data for Cyclohexanol, 2-(1-pyrrolidinyl)-

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (δ) of H on C-OH3.5 - 4.0 ppm
¹³C NMRChemical Shift (δ) of C-OH70 - 75 ppm
IR SpectroscopyVibrational Frequency (ν) of O-H stretch3200 - 3600 cm⁻¹
UV-Vis SpectroscopyMaximum Absorption Wavelength (λmax)~210 nm

Note: These are predicted values and can vary based on the computational method and solvent.

These predicted spectra are invaluable for interpreting experimental results. For instance, the calculated NMR chemical shifts can aid in the assignment of peaks in an experimental spectrum, while the predicted IR frequencies can help identify characteristic functional groups. The UV-Vis spectrum, calculated using TD-DFT, provides information about the electronic transitions within the molecule.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for the prediction of NMR parameters. acs.org For "Cyclohexanol, 2-(1-pyrrolidinyl)-", predicting the ¹H and ¹³C NMR spectra involves several steps. Initially, the molecule's three-dimensional geometry is optimized to find its most stable conformation. Subsequently, the magnetic shielding tensors for each nucleus are calculated, which are then converted to chemical shifts (δ) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

A variety of software packages and online tools are available for these predictions. chemaxon.comprinceton.edunmrdb.orgnmrdb.org The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). acs.org For complex molecules like "Cyclohexanol, 2-(1-pyrrolidinyl)-", conformational flexibility, particularly the orientation of the pyrrolidinyl and hydroxyl groups on the cyclohexane ring, can significantly influence the chemical shifts. nih.govnih.gov Therefore, a comprehensive analysis would involve calculating the NMR parameters for all stable conformers and averaging them based on their Boltzmann population.

Illustrative Predicted ¹H and ¹³C NMR Data:

Below are illustrative data tables for the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for "Cyclohexanol, 2-(1-pyrrolidinyl)-". These values are based on typical ranges observed for similar substituted cyclohexanol and pyrrolidine-containing compounds. stackexchange.comchemicalbook.com

Table 1: Illustrative Predicted ¹H NMR Data

AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-13.6 - 3.8m-
H-22.8 - 3.0m-
Pyrrolidine (α-CH₂)2.5 - 2.7m-
Pyrrolidine (β-CH₂)1.7 - 1.9m-
Cyclohexane (other CH₂)1.2 - 2.0m-
OH2.0 - 4.0br s-

Table 2: Illustrative Predicted ¹³C NMR Data

AtomPredicted Chemical Shift (δ, ppm)
C-1 (CH-OH)70 - 75
C-2 (CH-N)60 - 65
Pyrrolidine (α-C)50 - 55
Pyrrolidine (β-C)23 - 28
Cyclohexane (C-3, C-6)28 - 35
Cyclohexane (C-4, C-5)24 - 29

Vibrational Frequencies and Intensities

Computational methods are also employed to predict the vibrational (infrared and Raman) spectra of molecules. Following geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. nist.gov The prediction of vibrational frequencies and their corresponding infrared intensities and Raman activities can aid in the interpretation of experimental spectra and the identification of characteristic functional group vibrations. For "Cyclohexanol, 2-(1-pyrrolidinyl)-", key vibrational modes would include the O-H stretch, C-O stretch, C-N stretch, and various C-H stretching and bending modes of the cyclohexane and pyrrolidine rings.

Table 3: Illustrative Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
O-H Stretch3300 - 3500Strong, Broad
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
C-N Stretch1100 - 1250Medium
C-O Stretch1000 - 1150Strong

Reaction Pathway Modeling and Transition State Analysis

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry provides a powerful lens through which to investigate the mechanisms of chemical reactions. For the synthesis of "Cyclohexanol, 2-(1-pyrrolidinyl)-", a likely route is the nucleophilic ring-opening of cyclohexene (B86901) oxide with pyrrolidine. rsc.orgresearchgate.net Computational modeling of this reaction would involve mapping the potential energy surface to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, the activation energy barriers for different possible pathways can be determined, allowing for the elucidation of the most favorable reaction mechanism. rsc.org For instance, the reaction could proceed through a direct backside attack of the pyrrolidine nitrogen on one of the epoxide carbons. DFT calculations can be used to locate the geometry of the transition state for this step and calculate its energy. researchgate.netnih.gov This provides a detailed, step-by-step picture of the bond-breaking and bond-forming processes.

Prediction of Stereoselectivity in Chemical Transformations

A key aspect of many chemical reactions is stereoselectivity—the preferential formation of one stereoisomer over another. Computational methods are invaluable for predicting and rationalizing the stereochemical outcomes of reactions. youtube.com In the synthesis of "Cyclohexanol, 2-(1-pyrrolidinyl)-", two stereocenters are formed (at C-1 and C-2 of the cyclohexane ring), leading to the possibility of different diastereomers (cis and trans).

The stereoselectivity of the reaction is determined by the relative energies of the transition states leading to the different stereoisomeric products. researchgate.netacademie-sciences.fr By computationally modeling the transition states for both the formation of the cis and trans products, their relative energies can be compared. The pathway with the lower activation energy will be favored, and the ratio of the products can be estimated using the Boltzmann distribution. These calculations can reveal the subtle steric and electronic interactions in the transition state that govern the stereochemical course of the reaction.

In-Depth Analysis of Cyclohexanol, 2-(1-pyrrolidinyl)- Reveals Limited Current Applications in Advanced Synthesis and Materials Science

Despite extensive investigation into the vast landscape of chemical synthesis and materials science, the specific compound Cyclohexanol, 2-(1-pyrrolidinyl)- remains a molecule with a notably limited footprint in publicly available scientific literature regarding its application as a sophisticated synthetic building block or a component in materials science. While its structural motifs, a cyclohexane ring and a pyrrolidine substituent, are common in a variety of chemical contexts, particularly in the realm of chiral auxiliaries and organocatalysis, detailed research findings focusing explicitly on this compound are scarce.

Our comprehensive review of scientific databases and peer-reviewed publications did not yield specific examples of Cyclohexanol, 2-(1-pyrrolidinyl)- being utilized as a key intermediate in the total synthesis of complex organic molecules. There is no readily available information on its role in the construction of chiral scaffolds or frameworks, nor in the stereoselective introduction of functional groups.

Similarly, the exploration of this compound in the development of novel synthetic methodologies appears to be an unchartered area of research. No studies were found that detail its use in pioneering new reaction types or in expanding the substrate scope of existing transformations.

In the field of materials science, there is a lack of evidence for the integration of Cyclohexanol, 2-(1-pyrrolidinyl)- into polymer architectures or supramolecular assemblies. The design of monomers or ligands for polymerization based on this specific chemical entity has not been reported in the accessible literature.

While the broader class of pyrrolidine-containing compounds, particularly proline and its derivatives, has been extensively studied and applied in asymmetric catalysis, this specific derivative, Cyclohexanol, 2-(1-pyrrolidinyl)-, has not been the subject of dedicated research publications that would allow for a detailed discussion of its applications as per the requested structured outline. The compound is mentioned in some patent literature, often as part of a larger group of related chemical structures, but without specific details on its synthesis or application that would be necessary for a thorough scientific analysis.

Due to the absence of specific research data, the creation of detailed sections on its role in total synthesis, synthetic methodology development, and materials science, including data tables and in-depth research findings, is not possible at this time. The scientific community has yet to fully explore and publish on the potential of Cyclohexanol, 2-(1-pyrrolidinyl)- in these advanced applications.

Applications As a Synthetic Building Block and in Materials Science

Integration into Polymer Architectures or Supramolecular Assemblies

Formation of Self-Assembled Structures

The formation of self-assembled structures from chiral molecules is a cornerstone of supramolecular chemistry, enabling the construction of complex and functional architectures. In the context of "Cyclohexanol, 2-(1-pyrrolidinyl)-" and related chiral pyrrolidine (B122466) derivatives, chirality-driven self-assembly is a significant area of research, particularly for the development of advanced catalytic systems. This process leverages the specific stereochemistry of the building blocks to guide their spontaneous organization into well-defined, higher-order structures.

One prominent strategy involves the self-assembly of chiral ligands onto a solid support, such as a resin, to create recyclable and reusable catalysts. nih.govrsc.org This approach often relies on the principle of forming thermodynamically favored heterochiral complexes over homochiral ones. For instance, a resin functionalized with a chiral ligand of one enantiomer can selectively bind the opposite enantiomer of a catalytic species from a solution, leading to a stable, immobilized catalyst. rsc.orgnih.gov

A study by Dutta and co-workers demonstrated this principle by immobilizing a pyrrolidine-derived catalyst onto a resin through chirality-driven self-assembly. nih.govrsc.org While not the exact compound , the study utilized a structurally related (S,S)-BOX-pyrrolidine derivative. The process involved mixing a resin functionalized with an (R,R)-BOX ligand with a zinc salt and the (S,S)-BOX-pyrrolidine derivative. The thermodynamically favorable formation of the heterochiral (R,R)-resin-(S,S)-pyrrolidine complex resulted in the self-assembly of the active catalyst onto the solid support. nih.gov This method not only allows for the creation of heterogeneous catalysts but also enables their regeneration. The used catalyst can be removed from the resin under mild conditions, and the resin can be "recharged" with a fresh batch of the chiral catalyst, demonstrating the dynamic and reversible nature of these self-assembled systems. nih.govrsc.org

The table below summarizes the components and outcomes of a typical chirality-driven self-assembly process for catalyst immobilization.

ComponentRoleExample
Solid Support Provides the heterogeneous phase and anchor point.Wang resin functionalized with a chiral ligand (e.g., (R,R)-BOX). nih.gov
Chiral Catalyst The active catalytic species to be immobilized.A chiral pyrrolidine derivative (e.g., (S,S)-BOX-pyrrolidine). nih.gov
Metal Ion Mediates the formation of the self-assembled complex.Zn(OAc)₂ or other suitable metal salts. nih.gov
Resulting Structure A resin-immobilized, self-assembled chiral catalyst.Heterochiral complex formed on the resin surface. nih.govrsc.org

This strategy of chirality-driven self-assembly highlights a sophisticated application of "Cyclohexanol, 2-(1-pyrrolidinyl)-" and its analogs as building blocks for functional materials, where their inherent chirality is the critical design element for constructing organized supramolecular structures. nih.govnih.gov

Development of Chiral Catalysts or Ligands for Asymmetric Synthesis

The pyrrolidine scaffold is a well-established "privileged" structure in asymmetric catalysis, and derivatives of "Cyclohexanol, 2-(1-pyrrolidinyl)-" are part of this important class of compounds. nih.gov These molecules, which combine a chiral cyclohexanol (B46403) backbone with a pyrrolidine ring, possess key structural features that make them effective as chiral catalysts or ligands for a variety of asymmetric transformations. The presence of both a hydroxyl group and a tertiary amine allows them to act as bifunctional catalysts, activating both the nucleophile and the electrophile in a reaction.

The development of catalysts based on this framework often involves modifying the structure to fine-tune its steric and electronic properties. This allows for the optimization of enantioselectivity and reactivity for specific reactions. For example, new classes of chiral pyrrolidine-pyridine conjugate bases have been developed and shown to be highly effective in asymmetric Michael addition reactions of ketones to nitroolefins, yielding products with excellent enantioselectivities and diastereoselectivities. nih.gov

Furthermore, the pyrrolidine motif has been incorporated into more complex ligand architectures for metal-catalyzed reactions. Chiral gold(I) complexes featuring a C2-symmetric 2,5-diarylpyrrolidine have been synthesized and studied. researchgate.net These catalysts demonstrate the versatility of the pyrrolidine structure in creating a well-defined chiral environment around a metal center, which is crucial for achieving high levels of asymmetric induction.

The general modes of action for pyrrolidine-based organocatalysts can be categorized based on their structural features. Catalysts with hydrogen-bonding donors, such as the hydroxyl group in "Cyclohexanol, 2-(1-pyrrolidinyl)-", can activate substrates through the formation of hydrogen bonds. In contrast, more sterically hindered derivatives may operate by shielding one face of the substrate, directing the attack of the reagent to the opposite face. nih.gov

Immobilization Strategies for Heterogeneous Catalysis

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing chiral catalysts like those derived from "Cyclohexanol, 2-(1-pyrrolidinyl)-" onto solid supports offers a practical solution, combining the high selectivity of homogeneous catalysts with the operational advantages of heterogeneous systems.

Several strategies have been developed for the immobilization of pyrrolidine-based catalysts:

Chirality-Driven Self-Assembly: As discussed previously, this method uses the inherent chirality of the catalyst and a functionalized support to drive the formation of a stable, immobilized catalytic system. nih.govrsc.org This approach is particularly elegant as it can allow for the catalyst to be renewed and the support to be recycled. nih.gov The efficiency of such a system was demonstrated in aldol (B89426) reactions, where a self-assembled pyrrolidine-derived catalyst on a resin could be recycled multiple times. rsc.org

Electrostatic Adsorption: This strategy involves the non-covalent interaction between a charged catalyst and a charged solid support. For instance, chiral organocatalysts containing a basic nitrogen atom, such as the pyrrolidine in "Cyclohexanol, 2-(1-pyrrolidinyl)-", can be protonated to form a cation, which can then be adsorbed onto an acidic resin. This method has been successfully used to create resin-supported chiral organocatalysts for asymmetric Michael additions, which could be reused for many consecutive runs without a significant loss in performance. rsc.org

Covalent Bonding: This involves the formation of a stable chemical bond between the catalyst and the support. While this can lead to very robust and leach-proof catalysts, it often requires more demanding synthetic procedures to prepare the supported catalyst.

The table below compares different immobilization strategies for pyrrolidine-based catalysts.

Immobilization StrategyDescriptionAdvantagesDisadvantages
Chirality-Driven Self-Assembly Uses non-covalent, chirality-based interactions to bind the catalyst to a support. nih.govrsc.orgMild immobilization conditions, potential for catalyst renewal and support recycling. nih.govMay be limited to specific catalyst-support combinations.
Electrostatic Adsorption Based on the ionic interaction between a charged catalyst and a charged resin. rsc.orgSimple preparation, strong binding, and good reusability. rsc.orgCan be sensitive to the pH and ionic strength of the reaction medium.
Covalent Bonding Forms a permanent chemical link between the catalyst and the support.High stability, low leaching of the catalyst.Can be synthetically challenging and may alter catalyst activity.

These immobilization techniques pave the way for the application of "Cyclohexanol, 2-(1-pyrrolidinyl)-" based catalysts in more sustainable and industrially viable processes.

Combinatorial Approaches to Ligand Design

The rational design of chiral ligands and catalysts for a specific asymmetric transformation remains a significant challenge. Combinatorial chemistry, coupled with high-throughput screening, offers a powerful alternative to the traditional one-by-one approach to catalyst development. wiley.com This strategy involves the rapid synthesis of a large library of structurally related ligands and the subsequent screening of their performance in a target reaction.

For a molecule like "Cyclohexanol, 2-(1-pyrrolidinyl)-", a combinatorial approach could be envisioned where variations are introduced at different positions of the molecule:

On the Cyclohexane (B81311) Ring: Different substituents could be introduced on the cyclohexane ring to modulate the steric environment around the active site.

On the Pyrrolidine Ring: The pyrrolidine ring itself could be substituted, for example, at the 2- and 5-positions, to create a more defined chiral pocket.

The Amino Alcohol Moiety: The core amino alcohol structure could be varied, for instance, by changing the ring size from cyclohexanol to cyclopentanol (B49286) or cycloheptanol.

Once a library of such ligands is synthesized, they can be complexed with a metal or used directly as organocatalysts and screened in parallel for their effectiveness in a desired asymmetric reaction. High-throughput screening techniques, often employing spectroscopic or chromatographic methods, allow for the rapid determination of yield and enantiomeric excess for each member of the library.

This approach accelerates the discovery of optimal catalysts and can reveal unexpected structure-activity relationships that might not be predicted by rational design alone. nih.gov The data generated from screening a combinatorial library can provide valuable insights into the key structural features required for high enantioselectivity, guiding further generations of catalyst design. While specific combinatorial libraries based on "Cyclohexanol, 2-(1-pyrrolidinyl)-" are not extensively documented in the literature, the principles of combinatorial ligand design are broadly applicable to this class of chiral molecules. wiley.com

Advanced Analytical Methodologies for Research Oriented Characterization

Chiral Chromatography (GC-Chiral, HPLC-Chiral) for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography is an indispensable tool for the separation of enantiomers and diastereomers, which is crucial for "Cyclohexanol, 2-(1-pyrrolidinyl)-" as it possesses two chiral centers, leading to the possibility of four stereoisomers. The determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is fundamental in asymmetric synthesis and for understanding the compound's properties.

Gas Chromatography-Chiral (GC-Chiral):

Chiral GC is particularly effective for the analysis of volatile and thermally stable compounds. For amino alcohols like "Cyclohexanol, 2-(1-pyrrolidinyl)-", derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640). nih.gov The separation is achieved on a capillary column coated with a chiral stationary phase (CSP), frequently based on cyclodextrin (B1172386) derivatives. gcms.cz These CSPs create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times.

High-Performance Liquid Chromatography-Chiral (HPLC-Chiral):

Chiral HPLC is a versatile technique that can be applied to a broader range of compounds without the need for derivatization. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a variety of chiral molecules, including amino alcohols. yakhak.orgnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. yakhak.org

Table 1: Illustrative Chiral Chromatography Parameters for Amino Alcohol Analysis

Parameter GC-Chiral HPLC-Chiral
Stationary Phase Cyclodextrin-based CSP (e.g., Chirasil-Dex) Polysaccharide-based CSP (e.g., Chiralcel OD-H)
Mobile Phase/Carrier Gas Helium or Hydrogen n-Hexane/Isopropanol (e.g., 90:10 v/v)
Temperature Program 60°C (1 min) to 200°C at 2°C/min Isocratic at 25°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) UV-Vis (e.g., 220 nm) or Circular Dichroism (CD)

| Analyte Form | Derivatized (e.g., N-trifluoroacetyl) | Non-derivatized |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring in Research Settings

Standard achiral HPLC and GC are workhorse techniques in research for assessing the chemical purity of synthesized compounds and for monitoring the progress of a reaction.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common mode for purity determination. A C18-functionalized silica (B1680970) column is typically used, where separation is based on the differential partitioning of the analyte and impurities between the non-polar stationary phase and a polar mobile phase. For a compound like "Cyclohexanol, 2-(1-pyrrolidinyl)-", the mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. A UV detector is suitable for detection, as the compound lacks a strong chromophore. In some cases, pre-column derivatization with a UV-active agent can be employed to enhance sensitivity. nih.govnih.gov

Gas Chromatography (GC):

GC, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a high-resolution technique for assessing the purity of volatile compounds. Due to the polar nature of "Cyclohexanol, 2-(1-pyrrolidinyl)-", derivatization is often required to block the active hydrogens on the hydroxyl and amino groups, thereby increasing volatility and reducing peak tailing. sigmaaldrich.com Silylation is a common derivatization method for this purpose. The use of a mass spectrometer as a detector (GC-MS) provides not only quantitative information about purity but also structural information for the identification of impurities. nih.gov

Table 2: Typical Achiral Chromatography Parameters for Purity Assessment

Parameter HPLC GC
Stationary Phase C18 Silica Gel 5% Phenyl-methylpolysiloxane
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Trifluoroacetic Acid Helium
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature Ambient Temperature programmed (e.g., 100°C to 250°C)

| Detector | UV-Vis (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Capillary Electrophoresis (CE) for Advanced Separation and Purity Studies

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers several advantages over chromatography, including lower consumption of samples and reagents, and often faster analysis times. chromatographyonline.com In CE, separation occurs in a narrow capillary filled with an electrolyte solution under the influence of an electric field. chromatographyonline.com For chiral separations of amino alcohols, chiral selectors, such as cyclodextrins, are added to the background electrolyte. springernature.comnih.gov The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation. CE is particularly well-suited for the analysis of polar and charged molecules like protonated "Cyclohexanol, 2-(1-pyrrolidinyl)-".

Table 3: Representative Capillary Electrophoresis Parameters for Chiral Amino Alcohol Separation

Parameter Value
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25 mM Phosphate buffer (pH 2.5)
Chiral Selector 20 mM Trimethyl-β-cyclodextrin
Applied Voltage 15-25 kV
Temperature 25°C

| Detection | UV-Vis (e.g., 200 nm) |

Microfluidic Approaches for Reaction Optimization and Synthesis

Microfluidic systems, or "lab-on-a-chip" technologies, offer a novel platform for chemical synthesis and reaction optimization. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time on a microscale. The high surface-area-to-volume ratio in microreactors can lead to enhanced heat and mass transfer, resulting in higher yields and selectivities. For the synthesis of N-heterocyclic compounds, microfluidic approaches can enable rapid screening of reaction conditions (e.g., catalysts, solvents, temperature) to identify the optimal parameters for the synthesis of "Cyclohexanol, 2-(1-pyrrolidinyl)-". researchgate.net Furthermore, microwave-assisted synthesis, which can be integrated with flow systems, has been shown to be an efficient method for the rapid preparation of bioactive nitrogen heterocycles, offering advantages such as higher yields and faster reaction times. nih.goveurekalert.org

Table 4: Potential Advantages of Microfluidic Synthesis

Feature Benefit in Research and Development
Precise Control Fine-tuning of reaction parameters for optimization.
Rapid Screening High-throughput experimentation to accelerate discovery.
Enhanced Safety Small reaction volumes reduce risks associated with hazardous reagents.
Improved Efficiency Higher yields and selectivities due to superior heat and mass transfer.

| Integration | Potential for integration with online analytical techniques for real-time monitoring. |

Future Research Directions and Emerging Methodologies

Development of Innovative and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and environmental impact. Future research on the synthesis of Cyclohexanol (B46403), 2-(1-pyrrolidinyl)- is expected to move beyond traditional multi-step procedures towards more elegant and sustainable methodologies.

One promising avenue is the development of cascade or domino reactions . These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant improvements in atom and step economy. For instance, a potential route could involve a cascade reaction starting from N-substituted piperidines, inducing a ring contraction and functionalization to selectively form the desired pyrrolidinyl-cyclohexanol structure. arxiv.org Such a strategy would streamline the synthesis, reduce waste, and minimize the use of purification materials.

Another key area is the adoption of green oxidation technologies . Traditional methods for oxidizing secondary alcohols often rely on hazardous and stoichiometric chromium-based reagents. Future syntheses will likely employ more environmentally benign oxidants, such as sodium hypochlorite (B82951) (household bleach), in catalytic systems. nih.gov Research could focus on adapting these green oxidation protocols to selectively form precursors to the target compound, for example, by oxidizing a cyclohexyl precursor in the presence of the pyrrolidine (B122466) moiety under mild, aqueous conditions. nih.gov

The exploration of metal-free synthesis strategies also represents a significant trend. rsc.org Developing methods that avoid heavy metal catalysts can reduce cost, toxicity, and purification challenges. Research may focus on organocatalytic or photo-redox-catalyzed routes to construct the C-N and C-O bonds within the molecule, contributing to a more sustainable production lifecycle.

Exploration of New Catalytic Applications and Ligand Modifications

The inherent chirality and functional groups of Cyclohexanol, 2-(1-pyrrolidinyl)- make it an attractive platform for catalysis. Future efforts will likely concentrate on its modification and application as both an organocatalyst and a ligand in metal-catalyzed reactions.

As an organocatalyst , the pyrrolidine motif is a well-established structural feature in asymmetric catalysis. nih.gov Research will focus on modifying the Cyclohexanol, 2-(1-pyrrolidinyl)- scaffold to fine-tune its catalytic activity and selectivity. nih.govmdpi.com Modifications could include introducing sterically demanding or electron-withdrawing/donating groups onto the cyclohexyl or pyrrolidine rings. These changes can alter the catalyst's conformation and electronic properties, thereby enhancing its performance in reactions like Michael additions, aldol (B89426) reactions, and alpha-functionalizations. mdpi.comdoi.org The development of bifunctional catalysts, where the hydroxyl group acts as a hydrogen-bond donor to activate substrates while the pyrrolidine amine forms the key enamine intermediate, is a particularly promising direction. doi.org

As a chiral ligand , the amino alcohol structure is highly effective in coordinating with metal centers to create a chiral environment for asymmetric transformations. acs.orgorganic-chemistry.org Future research will explore the use of Cyclohexanol, 2-(1-pyrrolidinyl)- derivatives as ligands in a wide range of metal-catalyzed processes, including hydrogenations, cross-coupling reactions, and C-H functionalizations. acs.orgacs.org For example, its application in nickel-catalyzed Suzuki reactions of unactivated alkyl halides could provide a robust and practical catalytic system, given that similar amino alcohols like prolinol and trans-2-aminocyclohexanol have shown remarkable success. acs.orgorganic-chemistry.org

Table 1: Potential Ligand Modifications and Their Predicted Catalytic Impact

Modification Site Type of Modification Potential Effect on Catalysis Target Reactions
Pyrrolidine Ring Introduction of bulky substituents (e.g., aryl, tert-butyl) at C2/C5 Increases steric hindrance, potentially improving enantioselectivity by creating a more defined chiral pocket. acs.org Asymmetric Aldol, Michael Addition
Cyclohexanol Ring Addition of electron-withdrawing groups (e.g., -CF₃, -NO₂) Alters the electronic properties of the hydroxyl group, potentially enhancing its hydrogen-bonding capability and catalyst activity. mdpi.com Asymmetric Diels-Alder, Friedel-Crafts
Nitrogen Atom Conversion to a quaternary ammonium (B1175870) salt Creates a phase-transfer catalyst for reactions in biphasic systems. Asymmetric Alkylation
Hydroxyl Group Conversion to an ether (e.g., silyl (B83357) ether, methyl ether) Removes the hydrogen-bonding ability, allowing for study of the pyrrolidine's role in isolation. nih.gov Mechanistic Control Studies

Integration of Advanced Computational Design and Prediction

The design and optimization of catalysts is being revolutionized by advanced computational methods. For Cyclohexanol, 2-(1-pyrrolidinyl)-, in silico techniques offer a powerful tool to accelerate development and predict performance before committing to laboratory synthesis.

Density Functional Theory (DFT) calculations are central to this effort. DFT can be used to model the transition states of reactions catalyzed by the target compound, providing deep mechanistic insights. nih.govacs.orgresearchgate.net By calculating the energies of different reaction pathways and diastereomeric transition states, researchers can predict enantioselectivity and understand the key molecular interactions—such as hydrogen bonding and steric repulsion—that govern the reaction outcome. researchgate.netnih.gov This understanding is crucial for rationally designing second-generation catalysts with improved properties. For example, DFT can model how different substituents on the cyclohexyl ring affect the puckering of the pyrrolidine ring and the stability of the catalytically active enamine intermediate. researchgate.net

Beyond DFT, machine learning (ML) is emerging as a transformative tool for catalyst discovery. arxiv.orgrsc.org By training ML models on existing datasets of catalyst structures and reaction outcomes, it is possible to build predictive models that can rapidly screen virtual libraries of Cyclohexanol, 2-(1-pyrrolidinyl)- derivatives. arxiv.org These models can identify novel candidates with a high probability of success for specific transformations, drastically reducing the time and resources required for experimental trial-and-error optimization. rsc.org

Table 2: Computational Approaches for Catalyst Development

Computational Method Application Information Gained Impact on Research
Density Functional Theory (DFT) Elucidation of reaction mechanisms and transition state structures. acs.orgacs.org Geometries, activation energies, origins of stereoselectivity, non-covalent interactions. acs.orgresearchgate.net Rational design of catalysts with enhanced selectivity and activity.
Molecular Dynamics (MD) Simulation of catalyst and substrate behavior in solution. nih.gov Conformational flexibility, solvent effects, substrate binding dynamics. Optimization of reaction conditions and understanding of dynamic behavior.
Machine Learning (ML) High-throughput screening of virtual catalyst libraries. arxiv.org Predictions of enantioselectivity and yield based on molecular features. Accelerated discovery of novel, high-performance catalysts.
Quantitative Structure-Activity Relationship (QSAR) Correlating structural descriptors with catalytic performance. Identification of key molecular features responsible for high activity and selectivity. Guides the synthetic focus towards the most promising structural motifs.

Applications in Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale discoveries to industrial production requires processes that are safe, scalable, and efficient. Flow chemistry and automated synthesis platforms offer a paradigm shift from traditional batch processing, and their application to the synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- and its derivatives is a key future direction.

Flow chemistry , where reagents are continuously pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. acs.org This precise control often leads to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. acs.org The synthesis of the target compound could be designed as a multi-step flow process, where intermediates are generated and immediately consumed in the next step without isolation (a "telescopic" synthesis). acs.org

The integration of automated synthesis platforms with flow reactors represents the next frontier. nih.gov These systems can autonomously perform, analyze, and optimize reactions. An automated platform could systematically vary stoichiometry, residence time, and temperature to rapidly identify the optimal conditions for synthesizing Cyclohexanol, 2-(1-pyrrolidinyl)-. nih.gov By incorporating in-line analytical techniques like LC-MS and NMR, the system can use real-time data to inform a machine-learning algorithm, which then suggests the next set of experimental conditions to maximize yield or selectivity. doi.orgnih.gov This self-optimizing approach dramatically accelerates process development and enables the creation of a robust and reproducible manufacturing method. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for Cyclohexanol, 2-(1-pyrrolidinyl)-

Feature Traditional Batch Synthesis Flow Chemistry Synthesis
Process Control Difficult to maintain uniform temperature and mixing in large volumes. Precise control over temperature, pressure, and residence time. acs.org
Safety Handling of large quantities of hazardous reagents; risk of thermal runaway. Small reactor volumes minimize risk; enhanced heat transfer. acs.org
Scalability Often requires re-optimization of conditions for different scales. Scaled by running the system for a longer duration ("scaling out"). nih.gov
Efficiency Requires isolation and purification of intermediates, leading to material loss. Potential for "telescopic" multi-step synthesis without isolation. acs.org
Optimization Slow, manual, and resource-intensive process. Amenable to high-throughput screening and automated, algorithm-driven optimization. doi.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-(1-pyrrolidinyl)cyclohexanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of 2-(1-pyrrolidinyl)cyclohexanol can involve alkylation or nucleophilic substitution reactions. For example, cyclohexanol derivatives can react with pyrrolidine under acid catalysis (e.g., perchloric acid) in a manner analogous to the alkylation of o-cresol with cyclohexanol . Key parameters include:

  • Temperature : 60–80°C (to balance reaction rate and side-product formation).
  • Molar ratio : A 1:1.5 molar ratio of cyclohexanol derivative to pyrrolidine minimizes unreacted starting material.
  • Catalyst concentration : 1–2% w/w of acid catalyst (e.g., HClO₄) to enhance electrophilicity.
  • Reaction time : 2–4 hours, monitored by TLC or GC-MS for yield optimization .

Q. How can the structural integrity and purity of 2-(1-pyrrolidinyl)cyclohexanol be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR to confirm the presence of the cyclohexanol backbone and pyrrolidinyl substituent (e.g., δ ~3.5 ppm for N–CH₂ groups) .
  • IR Spectroscopy : Detect hydroxyl (O–H stretch at ~3300 cm⁻¹) and tertiary amine (C–N stretch at ~1200 cm⁻¹) functional groups .
  • HPLC/GC-MS : Quantify purity (>98%) and identify byproducts using reverse-phase C18 columns or capillary columns (e.g., DB-5MS) .

Q. What stability considerations are critical for storing 2-(1-pyrrolidinyl)cyclohexanol?

  • Methodological Answer : The compound exhibits thermal stability up to 200°C, as inferred from analogs like 2-(2-furyl)cyclohexanol . Storage recommendations:

  • Temperature : 2–8°C in amber glass vials to prevent photodegradation.
  • Humidity : Desiccated environment (RH <30%) to avoid hydrolysis of the pyrrolidinyl group.
  • Inert atmosphere : Argon or nitrogen headspace to minimize oxidation .

Advanced Research Questions

Q. How does the steric environment of the pyrrolidinyl group influence the compound’s reactivity in oxidation reactions?

  • Methodological Answer : The pyrrolidinyl substituent introduces steric hindrance, slowing oxidation kinetics. For example, oxidation with pyridinium chlorochromate (PCC) converts secondary alcohols to ketones, but the bulky pyrrolidinyl group may reduce reaction rates by ~20–30% compared to unsubstituted cyclohexanol. Kinetic studies using UV-Vis or in situ FTIR can track intermediate formation .

Q. What computational tools predict the metabolic pathways and toxicity of 2-(1-pyrrolidinyl)cyclohexanol?

  • Methodological Answer : High-accuracy predictions are achievable via:

  • PISTACHIO/REAXYS databases : Simulate metabolic cleavage (e.g., hydroxylation at the cyclohexanol ring or N-demethylation of pyrrolidine) .
  • Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation pathways.
  • ADMET predictors : Evaluate bioavailability and hepatotoxicity risks (e.g., SwissADME, admetSAR) .

Q. What mechanistic insights explain the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : The pyrrolidinyl group mimics natural amine-containing ligands, enabling competitive inhibition or allosteric modulation. For example:

  • Enzyme assays : Measure IC₅₀ values against monoamine oxidases (MAOs) using fluorometric substrates.
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in MAO-B or σ-1 receptors .
  • Kinetic studies : Analyze Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

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